2-amino-N-phenyl-1,3-thiazole-5-carboxamide
Description
Properties
CAS No. |
1184919-01-4 |
|---|---|
Molecular Formula |
C10H9N3OS |
Molecular Weight |
219.27 g/mol |
IUPAC Name |
2-amino-N-phenyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C10H9N3OS/c11-10-12-6-8(15-10)9(14)13-7-4-2-1-3-5-7/h1-6H,(H2,11,12)(H,13,14) |
InChI Key |
LJVVNVSKFUUHNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CN=C(S2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-phenyl-1,3-thiazole-5-carboxamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-aminothiazole with phenyl isocyanate in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature and monitored using thin-layer chromatography (TLC) until completion. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and reagents may also be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Bromination and Thiazole Ring Closure
A modified synthesis (demonstrated in dasatinib synthesis) involves:
-
α-Bromination of (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide with N-bromosuccinimide (NBS) in dioxane/water .
-
Ring closure with thiourea at 80°C to form the thiazole core :
| Step | Reagents/Conditions | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | NBS in 1,4-dioxane/H₂O | 20–22°C | 3h | 95% |
| 2 | Thiourea, NH₄OH | 80°C | 2h | 95% |
This method avoids competing bromination pathways and achieves high regioselectivity .
Nucleophilic Substitution with Pyrimidines
The amino group at position 2 undergoes nucleophilic substitution with 4,6-dichloro-2-methylpyrimidine under basic conditions :
| Reagents/Conditions | Role | Yield |
|---|---|---|
| NaO-t-Bu (base) | Deprotonation | 86% |
| THF solvent | Polar aprotic medium | - |
| 10°C → room temperature | Reaction conditions | 1.5h |
This forms 2-(6-chloro-2-methylpyrimidin-4-ylamino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide , a key intermediate in kinase inhibitor synthesis .
Amide Bond Functionalization
The carboxamide group participates in piperazine coupling for advanced derivatives. Example:
| Reagents/Conditions | Role | Yield |
|---|---|---|
| DIPEA (base) | Acid scavenger | 91% |
| Dioxane | High-boiling solvent | - |
| Reflux | Reaction conditions | 12h |
This produces dasatinib analogs with enhanced kinase inhibition .
Protective Group Chemistry
4-Methoxybenzyl (PMB) protection of the amide nitrogen is employed for selective functionalization :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Protection | NaH, 4-methoxybenzyl chloride | 74% |
| Deprotection | HCl in dioxane | 86% |
This strategy prevents undesired side reactions during multi-step syntheses .
Reaction Mechanism Insights
-
Thiazole ring formation follows a Hantzsch-type mechanism , where thiourea acts as the sulfur donor .
-
Kinase inhibition (e.g., Src/Abl) involves hydrogen bonding between the aminothiazole NH and kinase hinge residues, as confirmed by molecular modeling .
This compound’s reactivity profile enables its use as a versatile scaffold in medicinal chemistry, particularly for kinase-targeted therapeutics .
Scientific Research Applications
2-amino-N-phenyl-1,3-thiazole-5-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-amino-N-phenyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as histone deacetylases (HDACs) and kinases like Bcr-Abl . These interactions can lead to the modulation of cellular processes such as gene expression and signal transduction, ultimately affecting cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Similar Thiazole Carboxamide Derivatives
Structural and Functional Analogues
Dasatinib (BMS-354825)
- Structure: N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-1,3-thiazole-5-carboxamide.
- Key Features :
- Substituted phenyl group (2-chloro-6-methyl) at the carboxamide position.
- Additional pyrimidine and piperazine moieties enhancing kinase binding.
- Activity: Potent pan-Src kinase inhibitor with nanomolar IC₅₀ values in biochemical assays. Clinically approved for chronic myelogenous leukemia (CML) .
- Comparison: The phenyl group in 2-amino-N-phenyl-1,3-thiazole-5-carboxamide lacks the chloro and methyl substituents critical for dasatinib’s high-affinity binding to Abl and Src kinases. Absence of the pyrimidine-piperazine chain in the target compound likely reduces kinase selectivity and potency .
4-Amino-N-(2,6-difluorophenyl)-2-[(4-sulfamoylphenyl)amino]-1,3-thiazole-5-carboxamide
- Structure: Features a difluorophenyl carboxamide and sulfamoylphenylamino substitution.
- Key Features :
- Fluorine atoms enhance metabolic stability and binding to CDK2.
- Sulfamoyl group improves solubility and hydrogen-bonding capacity.
- Activity : Demonstrated efficacy in CDK2 inhibition (IC₅₀ < 100 nM) in crystallographic studies .
- Comparison :
- The target compound’s unmodified phenyl group may reduce binding affinity compared to the fluorinated and sulfonamide-containing analog.
N-(2-Methoxybenzyl)-4-methyl-2-(benzylamino)-1,3-thiazole-5-carboxamide
- Structure: Contains a benzylamino group at position 2 and a methoxybenzyl carboxamide.
- Key Features :
- Bulky aromatic substituents enhance lipophilicity and membrane permeability.
- Activity : Primarily explored in antimicrobial and antiproliferative assays, though specific IC₅₀ data are unavailable .
- Comparison :
- The target compound’s simpler phenyl substitution may offer improved synthetic accessibility but reduced pharmacokinetic optimization.
Pharmacological and ADMET Profiles
Structure-Activity Relationship (SAR) Insights
- Position 2 (Amino Group): Critical for hydrogen bonding with kinase ATP pockets. Modifications (e.g., benzylamino in ) reduce potency but improve selectivity for non-kinase targets .
- Position 5 (Carboxamide) :
- Thiazole Core : Methyl or pyridinyl substitutions (e.g., ) improve solubility but require additional synthetic steps .
Biological Activity
2-Amino-N-phenyl-1,3-thiazole-5-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.
| Property | Value |
|---|---|
| CAS No. | 258-91-3 |
| Molecular Formula | C18H12N2 |
| Molecular Weight | 256.3 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C18H12N2/c1-2... |
| Canonical SMILES | C1=CC=C2C=C3C=NC4=CC=CC=C4N=CC3=CC2=C1 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cancer progression and inflammation. The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. Studies indicate that certain derivatives exhibit selective inhibition against COX-1 and COX-2, which are important targets for anti-inflammatory drugs .
Anticancer Activity
Numerous studies have investigated the anticancer potential of this compound and its derivatives. For instance:
- In Vitro Studies : A series of thiazole derivatives were synthesized and tested against various cancer cell lines. Notably, one derivative exhibited an IC50 value of 2.01 µM against HT29 colorectal cancer cells, indicating strong growth inhibitory effects . The selectivity of these compounds for tumor cells over normal cells was also highlighted, demonstrating low toxicity to healthy cells while effectively targeting cancerous cells .
- Structure-Activity Relationship (SAR) : Research has shown that modifications to the phenyl ring significantly influence the biological activity of these compounds. For example, the presence of halogen substituents on the benzene ring enhances anticancer activity . Additionally, compounds with aliphatic substituents in specific positions have been identified as having improved potency against resistant cancer cell lines .
Case Studies
- Finiuk et al. Study : This research focused on new N-acylated thiazole derivatives and their anticancer properties. The lead compound demonstrated selective cytotoxicity towards glioblastoma and melanoma cell lines while sparing normal cells .
- El-Messery et al. Study : A series of thiazole analogs were evaluated for their antitumor activity against a panel of human tumor cell lines. The study found that certain compounds exhibited significant growth inhibition and induced apoptosis in cancer cells .
- Kim et al. Research : This work explored the synthesis of thiazole derivatives as potential anti-tumor agents. One compound showed comparable potency to dasatinib against leukemia cells but was less effective against mammary and colon carcinoma cells .
Q & A
Basic: What are the common synthetic routes for 2-amino-N-phenyl-1,3-thiazole-5-carboxamide, and what key intermediates are involved?
Answer:
The synthesis typically involves thiazole ring formation followed by coupling with aromatic isocyanates. A representative method includes:
- Step 1: Formation of the thiazole core via cyclization of thiourea derivatives or via sulfur-directed lithiation (e.g., using NaH as a base).
- Step 2: Coupling with phenyl isocyanate to introduce the N-phenylcarboxamide group.
- Key intermediates: 2-chlorothiazole derivatives and protected intermediates (e.g., 4-methoxybenzyl (PMB)-protected amides) to prevent side reactions during subsequent steps .
- Optimization: Reaction conditions (e.g., solvent polarity, temperature) significantly influence yields. For example, acetonitrile under reflux promotes efficient cyclization .
Basic: Which spectroscopic and crystallographic techniques are most effective for confirming the structure of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm regiochemistry and substituent positions. For example, the amino proton resonance appears as a broad singlet near δ 6.5–7.0 ppm .
- X-ray Crystallography: SHELXL (a module of the SHELX suite) refines crystal structures, resolving bond lengths and angles. This is critical for verifying stereochemistry and hydrogen-bonding networks in thiazole derivatives .
- Infrared Spectroscopy (IR): Confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the carboxamide) .
Advanced: How can researchers optimize the synthesis yield of this compound under varying reaction conditions?
Answer:
- Catalyst Screening: Use NaH or K2CO3 to deprotonate intermediates, enhancing nucleophilic coupling efficiency .
- Solvent Effects: Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates, while toluene may reduce side reactions in coupling steps .
- Temperature Control: Lower temperatures (0–5°C) minimize decomposition of reactive intermediates like isocyanates .
- Ultrasound Assistance: Reduces reaction time by 30–50% compared to traditional heating, as shown in analogous thiadiazole syntheses .
Advanced: What strategies can resolve discrepancies in reported biological activities of this compound (e.g., conflicting kinase inhibition data)?
Answer:
- Assay Standardization: Validate activity using consistent ATP concentrations and enzyme purity levels, as small variations can alter IC50 values .
- Structural Analog Comparison: Compare with derivatives like dasatinib (BMS-354825), where substitutions at the 4-pyrimidinyl position modulate kinase selectivity .
- Purity Verification: Use HPLC (>95% purity) to rule out impurities affecting bioactivity .
Advanced: How to design experiments to study the mechanism of action of this compound in kinase inhibition?
Answer:
- In Vitro Kinase Assays: Use recombinant kinases (e.g., Src family) with fluorescent ATP analogs to quantify inhibition kinetics .
- Molecular Docking: Model interactions with kinase ATP-binding pockets (e.g., hydrogen bonding between the thiazole amino group and Asp404 in Src kinase) .
- Cellular Proliferation Assays: Pair with siRNA knockdown of target kinases to confirm specificity .
Basic: What are the solubility and stability profiles of this compound, and how are they determined experimentally?
Answer:
- Solubility: Tested in DMSO (high solubility for stock solutions) and aqueous buffers (pH 7.4) using UV-Vis spectroscopy. For example, solubility in PBS is typically <10 µM, requiring DMSO cosolvents .
- Stability: Assess via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Thiazole carboxamides are generally stable in dry, inert atmospheres .
Advanced: How to address conflicting data on the compound’s solubility in polar vs. nonpolar solvents?
Answer:
- Control Variables:
- pH Adjustment: Ionizable groups (e.g., amino) may protonate in acidic buffers, increasing aqueous solubility .
- Particle Size Reduction: Nanoformulation or sonication enhances dispersion in hydrophobic solvents .
- Method Validation: Use standardized shake-flask methods with saturated solutions filtered through 0.22 µm membranes .
Advanced: What computational methods predict the compound’s interactions with biological targets (e.g., kinases)?
Answer:
- Molecular Dynamics (MD) Simulations: Simulate binding pocket flexibility over 100 ns trajectories to identify stable binding conformations .
- Free Energy Perturbation (FEP): Quantify energy changes upon substituting key functional groups (e.g., replacing phenyl with pyridinyl) .
- ADMET Prediction: Use tools like SwissADME to estimate bioavailability and blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
